trans-4-Aminotetrahydrofuran-3-ol

Description

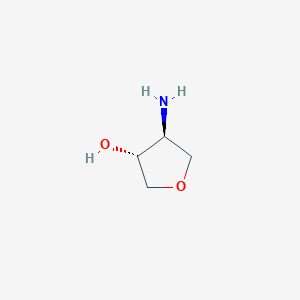

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Chemical Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereospecific arrangement of its amino and hydroxyl functional groups, makes it a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its computed physicochemical parameters, and outlines general experimental protocols for its synthesis and characterization based on methodologies for analogous compounds.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of 4-Aminotetrahydrofuran-3-ol [1]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| XLogP3-AA | -1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 103.063328530 Da | PubChem[1] |

| Monoisotopic Mass | 103.063328530 Da | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, established methods for the stereoselective synthesis of substituted tetrahydrofurans and the characterization of related amino alcohols can be adapted.

Synthesis

A plausible synthetic route to this compound involves the stereoselective aminolysis of a suitable epoxide precursor, such as 3,4-epoxytetrahydrofuran. This approach allows for the controlled introduction of the amino group, leading to the desired trans stereochemistry.

General Protocol for Aminolysis of an Epoxide:

-

Reaction Setup: A solution of the epoxide (e.g., 3,4-epoxytetrahydrofuran) is prepared in a suitable solvent, such as isopropanol or a mixture of THF and water.

-

Addition of Amine: An excess of the aminating agent (e.g., ammonia, benzylamine, or a protected amine equivalent) is added to the epoxide solution. The reaction can be performed at room temperature or with gentle heating to facilitate the ring-opening.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting epoxide is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired this compound. The stereochemistry of the product can be confirmed using NMR spectroscopy, particularly through the analysis of coupling constants and NOESY experiments.

Characterization

The structural elucidation and confirmation of purity for this compound would rely on a combination of standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of the protons at C3 and C4 would be crucial for confirming the trans relative stereochemistry. Protons in a trans configuration on a five-membered ring typically exhibit smaller coupling constants compared to their cis counterparts.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring. The chemical shifts would be influenced by the attached hydroxyl, amino, and ether functionalities.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be essential for unambiguous assignment of all proton and carbon signals and for providing definitive proof of the trans stereochemistry through the observation of through-space correlations (or lack thereof) in the NOESY spectrum.

2. Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine.

-

C-H stretching vibrations for the aliphatic CH₂ groups of the ring, typically appearing just below 3000 cm⁻¹.

-

A C-O stretching vibration for the ether linkage within the tetrahydrofuran ring, expected in the 1050-1150 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) at m/z 103, confirming the molecular formula. Common fragmentation pathways for amino alcohols include the loss of water (M-18), the loss of an amino group (M-16), and alpha-cleavage adjacent to the oxygen or nitrogen atoms.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Biological and Pharmaceutical Relevance

While specific biological activity data for this compound is limited, the aminotetrahydrofuranol scaffold is a key structural motif in a variety of biologically active molecules. The defined stereochemistry of the amino and hydroxyl groups can play a crucial role in the binding affinity and selectivity of these molecules for their biological targets. Derivatives of aminotetrahydrofurans have been investigated for their potential as, for example, enzyme inhibitors and receptor ligands in various therapeutic areas. The title compound serves as a valuable starting material for the synthesis of libraries of such derivatives for drug discovery programs.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data on its physical and chemical properties are not widely published, this guide provides a summary of its computed properties and outlines the general experimental procedures that can be employed for its synthesis and characterization. Further research to fully elucidate the experimental properties and explore the synthetic utility and biological activities of this compound and its derivatives is warranted.

References

A Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminotetrahydrofuran-3-ol is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, properties, and potential applications, compiled from available data. Due to the compound's specialized nature, detailed experimental protocols and biological activity data are not extensively available in the public domain; therefore, this guide also presents general methodologies and logical workflows applicable to this class of molecules.

Chemical Identity and Properties

The compound of interest is a racemic mixture of the (3R,4S) and (3S,4R) enantiomers.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 330975-13-8 |

| IUPAC Name | rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol |

| Synonyms | trans-4-Amino-tetrahydro-furan-3-ol, 3-Furanol, 4-aminotetrahydro-, (3R,4S)-rel- |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol | [1] |

| Calculated Boiling Point | 231.7 ± 40.0 °C at 760 mmHg | |

| Calculated Density | 1.222 ± 0.06 g/cm³ | |

| Calculated Flash Point | 93.9 ± 27.3 °C | |

| Topological Polar Surface Area | 55.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Some physical properties are calculated estimates due to the limited availability of experimental data.

Synthesis and Experimental Protocols

General Synthetic Strategy

A plausible synthetic approach for chiral aminotetrahydrofuranols involves the following key steps, derived from methodologies for similar structures:

-

Starting Material Selection: The synthesis would likely commence with a suitable chiral starting material, such as a protected sugar or a chiral epoxide.

-

Formation of the Tetrahydrofuran Ring: Cyclization reactions are employed to construct the core tetrahydrofuran ring. This can be achieved through intramolecular Williamson ether synthesis or other ring-closing strategies.

-

Introduction of Functional Groups: The amino and hydroxyl groups are introduced stereoselectively. This might involve the ring-opening of an epoxide with an amine nucleophile or the reduction of an azide or nitro group.

-

Protection and Deprotection: Protecting groups are often necessary to mask reactive functional groups during the synthesis and are subsequently removed in the final steps.

-

Purification: The final compound is purified using standard techniques such as column chromatography and crystallization.

While a specific protocol for this compound is not available, researchers can refer to synthetic methods for related compounds, such as those described in patents covering substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, for methodological insights.

Applications in Drug Discovery

This compound serves as a chiral building block in the synthesis of more complex molecules. The defined stereochemistry of the amino and hydroxyl groups is crucial for creating specific interactions with biological targets, a key aspect of modern drug design. Its rigid structure can help in positioning other pharmacophoric elements in a desired orientation.

Although specific examples of its incorporation into drug candidates are not widely published, compounds with the aminotetrahydrofuranol motif are explored in various therapeutic areas. The logical workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Workflow for utilizing a chiral building block in drug discovery.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as O-H (alcohol), N-H (amine), and C-O (ether) stretches.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a promising chiral building block for the synthesis of novel chemical entities in drug discovery. While detailed experimental and biological data are currently sparse in the public domain, its structural features suggest its potential for creating diverse compound libraries for screening against various biological targets. Further research into the synthesis and application of this and related aminotetrahydrofuranols will likely expand their role in the development of new therapeutics.

References

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of trans-4-Aminotetrahydrofuran-3-ol. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the application of novel chemical entities.

Core Molecular Data

This compound is a heterocyclic organic compound. Its core physicochemical properties are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | 4-aminooxolan-3-ol | [1] |

| CAS Number | 144870-96-2 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methodologies for the synthesis of substituted 3-aminotetrahydrofurans have been described. These often involve multi-step processes. A generalized workflow for the synthesis of a substituted 3-aminotetrahydrofuran is illustrated below. Such syntheses can be crucial for obtaining the necessary quantities for further research and development. The synthesis of related compounds, such as aminocyclohexanols, has been achieved through the reduction of β-enaminoketones.

A gold-catalyzed reaction of 3-aminopent-4-yn-1-ols is one described method for creating 2-arylidene-3-aminotetrahydrofurans, which are structurally related. This process involves the intramolecular nucleophilic cyclization of a hydroxy group with an activated alkyne.

References

An In-depth Technical Guide on the Core Properties of trans-4-Aminotetrahydrofuran-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are relevant for creating diverse molecular scaffolds. This technical guide aims to provide a comprehensive overview of the available data on its solubility and stability, critical parameters for its application in pharmaceutical development. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific experimental data for these properties. This document outlines the currently available information and provides generalized experimental protocols for determining the solubility and stability of similar small molecules, which can be adapted for this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| CAS Number | 330975-13-8 | Biosynth[2] |

| Appearance | Not specified (likely a solid) | - |

| Computed XLogP3-AA | -1.6 | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The computed XLogP3-AA value of -1.6 suggests that this compound is a hydrophilic compound, indicating a potential for good solubility in polar solvents such as water. The topological polar surface area (TPSA) of 55.5 Ų is also within a range typical for orally bioavailable drugs. However, these are computational predictions and require experimental verification.

Solubility Profile (Anticipated)

While no specific experimental solubility data for this compound has been found, its chemical structure, featuring hydroxyl and amino groups, suggests it is likely soluble in polar protic solvents like water, ethanol, and methanol. Its solubility in non-polar organic solvents is expected to be limited.

To address the absence of data, a generalized experimental protocol for determining the thermodynamic solubility of a compound is provided below.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in different solvents at a constant temperature.

Materials:

-

This compound

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) for creating a calibration curve.

-

Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using HPLC to establish the relationship between concentration and detector response.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve. Analyze the diluted samples by HPLC.

-

Data Analysis: Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the tested temperature.

Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile (Anticipated)

The stability of this compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its handling, storage, and formulation. The presence of amino and hydroxyl groups suggests potential susceptibility to oxidation and other degradation pathways. Without experimental data, a generalized protocol for assessing pH-dependent stability is provided.

Experimental Protocol: pH Stability Assessment

This protocol describes a method to evaluate the degradation of a compound over time in aqueous solutions of different pH values.

Objective: To determine the degradation rate and half-life of this compound at various pH levels.

Materials:

-

This compound

-

A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9)

-

Vials with screw caps

-

Temperature-controlled incubator

-

HPLC system with a suitable detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Incubation Sample Preparation: Spike a small volume of the stock solution into each of the different pH buffers to achieve a known initial concentration.

-

Time-Zero Analysis (t=0): Immediately after preparation, take an aliquot from each pH solution, dilute if necessary, and analyze by HPLC to determine the initial concentration.

-

Incubation: Store the remaining solutions in a temperature-controlled incubator (e.g., 37 °C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution, quench any reaction if necessary (e.g., by adding an equal volume of a cold organic solvent), and analyze by HPLC.

-

Data Analysis: Plot the percentage of the remaining this compound against time for each pH condition. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. From the slope of this line, the degradation rate constant (k) can be determined, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Below is a DOT script for a Graphviz diagram illustrating the logical relationship in pH stability studies.

Caption: Logical Flow of a pH-Dependent Stability Study.

Conclusion and Future Directions

While this compound presents an interesting scaffold for drug discovery, there is a clear and critical lack of publicly available experimental data regarding its solubility and stability. The computational predictions suggest favorable hydrophilic properties, but these must be confirmed through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further studies are essential to fully characterize the pharmaceutical potential of this compound. The generation and publication of such data would be of significant value to the scientific and drug development communities.

References

Commercial Suppliers and Technical Guide for trans-4-Aminotetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for trans-4-Aminotetrahydrofuran-3-ol, a valuable building block in medicinal chemistry and drug discovery. The guide includes a summary of available quantitative data, detailed experimental protocols derived from the synthesis of analogous compounds, and visualizations of relevant synthetic pathways.

Commercial Availability

This compound (CAS No: 330975-13-8) is available from several commercial suppliers. The compound is typically offered at purities of 95% or greater and is intended for research and development purposes. The table below summarizes key information from prominent suppliers. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage |

| Biosynth | FNA97513 | 330975-13-8 | C₄H₉NO₂ | 103.12 | Not specified | Not specified |

| BLD Pharm | BD140439 | 330975-13-8 | C₄H₉NO₂ | 103.12 | ≥95% | 2-8°C, inert atmosphere, keep in dark place |

| Ambeed | A303038 | 330975-13-8 | C₄H₉NO₂ | 103.12 | 97% | 2-8°C, protect from light |

| Sigma-Aldrich | SY3432450533 | 190792-70-2 ((3R,4S)-isomer) | C₄H₉NO₂ | 103.12 | Not specified | Not specified |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Purity and specifications can vary by batch and should be confirmed with a Certificate of Analysis.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (3R,4S)-4-aminotetrahydrofuran-3-ol | PubChem |

| Molecular Formula | C₄H₉NO₂ | PubChem |

| Molecular Weight | 103.12 g/mol | PubChem |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| SMILES | C1--INVALID-LINK--O">C@@HN | Biosynth[1] |

| InChI | InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | Sigma-Aldrich |

Synthetic Approaches and Methodologies

Representative Experimental Protocol: Synthesis of trans-3-Aminocyclohexanol (Analogous Compound)[4]

This protocol describes the reduction of a β-enaminoketone to the corresponding amino alcohol, a strategy that could be adapted for the synthesis of this compound from a suitable tetrahydrofuran-based precursor.

Step 1: Preparation of the β-Enaminoketone Precursor

A solution of a suitable 1,3-dione (1.0 eq) and an amine (1.1 eq) in toluene is refluxed for 3 hours, with the continuous removal of water using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the β-enaminoketone.

Step 2: Reduction to the Amino Alcohol

The β-enaminoketone (1.0 eq) is dissolved in a mixture of isopropyl alcohol and tetrahydrofuran (THF). The solution is cooled to 0°C, and an excess of metallic sodium (6.0 eq) is added in small pieces. The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

After the reaction is complete, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified by column chromatography on silica gel to separate the diastereomers and obtain the pure trans-amino alcohol.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of an amino alcohol via reduction of a β-enaminoketone.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in medicinal chemistry due to their structural similarity to carbohydrates and amino acids, allowing them to be used as mimetics in drug design. The tetrahydrofuran ring provides a constrained conformation, which can be advantageous for binding to biological targets.

While specific signaling pathways involving this compound are not extensively documented, aminotetrahydrofuran derivatives have been incorporated into molecules targeting a range of biological processes. For instance, they have been utilized as building blocks in the synthesis of inhibitors for various enzymes and as components of receptor agonists and antagonists.[5] The stereochemistry of the amino and hydroxyl groups is critical for biological activity, and the trans configuration offers a specific spatial arrangement for interaction with target proteins.

The general role of such building blocks in drug discovery can be visualized as follows:

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 5. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-Aminotetrahydrofuran-3-ol: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and its role in the synthesis of complex molecular architectures for drug discovery.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule incorporating a tetrahydrofuran ring, a primary amine, and a secondary alcohol. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | Internal Data |

| Molecular Weight | 103.12 g/mol | Internal Data |

| CAS Number | 330975-13-8 | Internal Data |

| Appearance | Not explicitly stated, likely a solid or oil | Inferred from usage in protocols |

| Solubility | Soluble in acetonitrile and likely other polar organic solvents like THF and ethyl acetate. | [1][2][3] |

Safety and Handling

| Hazard Category | Description | Precautionary Measures |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Respiratory Irritation | May cause respiratory irritation if inhaled. | Use in a well-ventilated area or with a fume hood. Avoid breathing dust or vapors. |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. |

General Handling and Storage Recommendations:

-

Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of a spill: Absorb with inert material and dispose of in accordance with local regulations.

A logical workflow for the safe handling of this compound is depicted below.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols and Synthetic Utility

While detailed, peer-reviewed synthesis and purification protocols for this compound are not widely published, likely due to its status as a commercially available building block, its application in multi-step syntheses is documented in the patent literature.[1][2][3][4][5][6][7][8][9][10] These examples demonstrate its utility as a nucleophile in the construction of more complex molecules, particularly in the development of kinase and viral inhibitors.[1][2][3][9]

General Protocol for N-Sulfonylation (Example from Patent Literature)

This protocol is adapted from a procedure described in the synthesis of Hepatitis B Virus (HBV) inhibitors and illustrates a typical use of this compound as a nucleophile.[1][2][3]

Reaction: this compound is reacted with an electrophilic sulfonyl chloride in the presence of a base to form a sulfonamide bond.

Materials:

-

This compound

-

An appropriate sulfonyl chloride (e.g., ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Acetonitrile (MeCN) as the solvent

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the sulfonyl chloride (1.0 eq) in acetonitrile, add diisopropylethylamine (DIPEA) (3.0 eq).

-

Add this compound (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour, monitoring progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the volatiles under reduced pressure.

-

Partition the residue between a saturated aqueous solution of NH₄Cl and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

The general workflow for this synthetic application is visualized below.

Caption: General synthetic workflow using this compound.

Hypothetical Purification of Crude this compound

Based on procedures for the workup of reactions involving this compound, a general purification strategy can be proposed. This protocol is hypothetical and would require optimization for a specific synthetic route.

Procedure:

-

Extraction: Following a reaction, the crude product containing this compound can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous basic solution to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.

-

Chromatography: The resulting crude material can be purified using silica gel column chromatography. A polar solvent system, such as a gradient of methanol in dichloromethane, would likely be effective for eluting the polar amino alcohol.

-

Salt Formation (Optional): For improved stability and handling, the purified free base can be converted to a salt, such as the hydrochloride salt, by treating a solution of the base with a stoichiometric amount of the corresponding acid.[11]

Biological Context and Signaling Pathways

Current literature does not indicate that this compound itself has significant biological activity or directly modulates specific signaling pathways. Its primary role in the life sciences is as a structural motif and building block for the synthesis of biologically active molecules.

For instance, it has been incorporated into molecules designed to inhibit:

-

Hepatitis B Virus (HBV) Capsid Assembly: The tetrahydrofuran scaffold can be used to orient functional groups in a way that disrupts the protein-protein interactions necessary for viral capsid formation.[1][2][3]

-

Janus Kinases (JAKs): Specifically JAK3, which is involved in immune cell signaling. The amino and hydroxyl groups of the tetrahydrofuranol moiety can form key hydrogen bonds with the kinase's active site.

Therefore, while the molecule itself is not the active agent, its stereochemistry and functionality are crucial for the biological activity of the larger molecules it helps to create. The exploration of its derivatives continues to be an active area of research in the pursuit of new therapeutic agents.

References

- 1. WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

- 2. EP3608326A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

- 3. BR112021002565A2 - compound, pharmaceutically acceptable salt, tautomer or stereoisomer thereof, pharmaceutical composition, process for the synthesis and use of said compound - Google Patents [patents.google.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. cybex.in [cybex.in]

- 6. cybex.in [cybex.in]

- 7. This compound hydrochloride [myskinrecipes.com]

- 8. Page loading... [wap.guidechem.com]

- 9. data.epo.org [data.epo.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. (3S,4S)-4-Aminotetrahydrofuran-3-ol | 535936-61-9 | Benchchem [benchchem.com]

Unveiling trans-4-Aminotetrahydrofuran-3-ol: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of pharmaceutical development, the discovery and utilization of novel molecular scaffolds are paramount to the creation of next-generation therapeutics. One such molecule of growing importance is trans-4-Aminotetrahydrofuran-3-ol, a versatile heterocyclic compound. This technical guide provides an in-depth review of the available literature on its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

This compound, with the chemical formula C₄H₉NO₂, is a chiral molecule featuring a tetrahydrofuran ring substituted with an amino and a hydroxyl group in a trans configuration. This specific stereochemistry and the presence of reactive functional groups make it a valuable building block in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 330975-13-8 |

| Appearance | Light brown liquid (as crude product) |

| ¹H NMR | Consistent with the desired structure, though may contain impurities in crude form.[1] |

Synthesis and Spectroscopic Characterization

The characterization of this compound relies on standard spectroscopic techniques. As noted in patent literature, ¹H NMR spectroscopy is used to confirm the identity of the crude product.[1] For a more detailed structural elucidation and to confirm the trans stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to identify protons that are in close spatial proximity.[2] Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.[2]

Table of Spectroscopic Data for a Related Derivative

While specific spectral data for the parent compound is scarce in publicly accessible literature, the following table presents ¹H NMR data for a derivative synthesized using this compound, providing an indication of the expected chemical shifts for the core structure.[3]

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| CH (of the furan ring) | 1.76 - 1.78 | m | - |

| CH (of the furan ring) | 2.07 - 2.15 | m | - |

| CH (of the furan ring) | 2.89 - 3.06 | m | - |

| CH₂O and CHOH | 3.43 - 3.75 | m | - |

Applications in Drug Discovery

The primary significance of this compound lies in its role as a chiral building block for the synthesis of high-value pharmaceutical compounds. Its incorporation into drug candidates can influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Inhibitors of Hepatitis B Virus (HBV)

Several patents disclose the use of this compound in the synthesis of potent inhibitors of the Hepatitis B Virus.[3][4][5] These compounds are designed to target essential components of the HBV life cycle, such as the viral capsid protein.[3][4] The tetrahydrofuran moiety of the molecule is a key component of the fused tricyclic core structure of these inhibitors.[3][4]

Janus Kinase (JAK) Inhibitors

Patent literature also reveals the application of this compound in the development of novel pyrrolopyridazine-based JAK3 inhibitors.[1] JAK3 is a crucial enzyme in the signaling pathways of several cytokines involved in inflammatory and autoimmune diseases.[1] The use of this specific aminotetrahydrofuranol derivative suggests its importance in achieving the desired interaction with the kinase's active site.

Visualizing a Plausible Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a conceptual synthetic workflow for the preparation of this compound, starting from a protected tetrahydrofuran-3-one. This represents a common strategy for accessing such substituted heterocyclic systems.

Caption: A plausible synthetic route to this compound.

Future Outlook

This compound is a compelling example of a chiral intermediate that has found a niche in the development of targeted therapies for viral infections and autoimmune diseases. While detailed public data on its synthesis and biological activity remains limited, its repeated appearance in the patent literature underscores its value to the pharmaceutical industry. Further research into stereoselective synthetic methods and the exploration of its utility in creating diverse compound libraries could lead to the discovery of new and improved therapeutic agents. The development of a scalable and well-documented synthetic protocol would undoubtedly accelerate its application in medicinal chemistry.

References

- 1. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 2. (3S,4S)-4-Aminotetrahydrofuran-3-ol | 535936-61-9 | Benchchem [benchchem.com]

- 3. BR112021002565A2 - compound, pharmaceutically acceptable salt, tautomer or stereoisomer thereof, pharmaceutical composition, process for the synthesis and use of said compound - Google Patents [patents.google.com]

- 4. WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

- 5. EP3608326A1 - Tricyclic inhibitors of hepatitis b virus - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Building Block: The Discovery and History of trans-4-Aminotetrahydrofuran-3-ol

A cornerstone in the synthesis of complex molecules, trans-4-Aminotetrahydrofuran-3-ol, has emerged as a valuable chiral building block in drug discovery and development. Its unique stereochemistry and functional group arrangement provide a versatile scaffold for the creation of novel therapeutics. This in-depth technical guide explores the discovery and history of this essential compound, detailing its synthesis and the evolution of methodologies for its preparation.

The journey to this compound is rooted in the broader exploration of substituted tetrahydrofurans, a class of heterocyclic compounds frequently found in natural products and biologically active molecules. The inherent chirality and conformational rigidity of the tetrahydrofuran ring make it an attractive scaffold for medicinal chemists seeking to design molecules with specific three-dimensional orientations for optimal target engagement.

From Chiral Pools: The Inaugural Syntheses

Early approaches to constructing chiral aminotetrahydrofuranols, including the trans-4-amino-3-ol isomer, leveraged the "chiral pool" — readily available and enantiomerically pure natural products. Molecules like tartaric acid and various carbohydrates served as inexpensive and stereochemically defined starting materials.[1] This strategy allows for the transfer of existing stereocenters into the target molecule, providing an efficient route to enantiopure compounds.

One of the foundational strategies for the stereoselective synthesis of the core 3-hydroxytetrahydrofuran ring, a direct precursor to the target molecule, involves the cyclization of chiral 1,2,4-butanetriol. This triol can be derived from enantiomerically pure starting materials such as L-malic acid or D-isoascorbic acid. The synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran from malic or tartaric acid highlights this efficient approach.[2]

A key conceptual step towards this compound involves the strategic introduction of an amino group with a defined stereochemistry relative to the hydroxyl group on the tetrahydrofuran ring. This is often achieved through nucleophilic substitution reactions on a suitably activated precursor.

A Representative Synthetic Pathway

While the seminal publication for the absolute first synthesis of this compound is not readily identifiable in a singular, landmark paper, the collective body of research on stereoselective tetrahydrofuran synthesis points to a general and adaptable synthetic logic. A representative and widely adopted approach for the preparation of this and related aminotetrahydrofuranols starts from diethyl tartrate, a derivative of tartaric acid.

The following experimental protocol outlines a common synthetic route, illustrating the key chemical transformations involved.

Experimental Protocol: Synthesis from Diethyl Tartrate

This protocol describes a multi-step synthesis that establishes the required stereochemistry of the amino and hydroxyl groups.

Step 1: Protection of Diol

The starting material, diethyl tartrate, possesses two hydroxyl groups that are first protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by forming an acetonide.

-

Reagents: Diethyl tartrate, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), dry acetone.

-

Procedure: Diethyl tartrate is dissolved in dry acetone, and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified to yield the protected diethyl tartrate.

Step 2: Reduction of Esters

The two ester groups of the protected diethyl tartrate are reduced to primary alcohols.

-

Reagents: Protected diethyl tartrate, lithium aluminum hydride (LiAlH₄), dry tetrahydrofuran (THF).

-

Procedure: A solution of the protected diethyl tartrate in dry THF is added dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol.

Step 3: Monotosylation

One of the primary alcohol groups is selectively activated for subsequent nucleophilic substitution by converting it into a tosylate.

-

Reagents: The diol from Step 2, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N), dichloromethane (DCM).

-

Procedure: To a solution of the diol and triethylamine in dichloromethane at 0 °C, p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the monotosylated product.

Step 4: Epoxide Formation

The remaining hydroxyl group is used to displace the tosylate in an intramolecular Williamson ether synthesis, forming an epoxide.

-

Reagents: Monotosylated product, sodium hydride (NaH), dry THF.

-

Procedure: The monotosylated compound is dissolved in dry THF, and sodium hydride is added portion-wise at 0 °C. The mixture is stirred at room temperature until epoxide formation is complete. The reaction is quenched with water, and the product is extracted, dried, and purified.

Step 5: Regioselective Epoxide Opening with an Azide Nucleophile

The epoxide is opened with an azide nucleophile, which will be later reduced to the amine. The regioselectivity of this step is crucial for establishing the trans stereochemistry.

-

Reagents: Epoxide, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol/water.

-

Procedure: The epoxide is dissolved in a mixture of methanol and water, and sodium azide and ammonium chloride are added. The reaction is heated to reflux until the epoxide is consumed. The solvent is removed, and the product is extracted and purified.

Step 6: Reduction of the Azide

The azide group is reduced to the primary amine.

-

Reagents: Azido alcohol, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Procedure (using LiAlH₄): The azido alcohol is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C. The reaction is stirred at room temperature until the azide is fully reduced. The reaction is worked up as in Step 2 to yield the crude aminotetrahydrofuranol.

Step 7: Deprotection

The protecting group (acetonide) is removed to reveal the final product.

-

Reagents: Protected aminotetrahydrofuranol, acidic aqueous solution (e.g., dilute HCl).

-

Procedure: The protected compound is stirred in an acidic aqueous solution until deprotection is complete. The reaction mixture is then neutralized, and the product is isolated and purified.

This synthetic sequence is a testament to the power of stereocontrolled reactions in organic synthesis, allowing for the precise construction of complex chiral molecules from simple, readily available precursors.

Quantitative Data

The efficiency of each synthetic step is critical for the overall yield of the final product. The following table summarizes typical yields for the key transformations described above.

| Step | Transformation | Typical Yield (%) |

| 1 | Diol Protection | >95 |

| 2 | Ester Reduction | >90 |

| 3 | Monotosylation | 70-85 |

| 4 | Epoxide Formation | >90 |

| 5 | Epoxide Opening | 80-90 |

| 6 | Azide Reduction | >95 |

| 7 | Deprotection | >90 |

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from diethyl tartrate.

Caption: Synthetic pathway for this compound.

Role in Drug Development and Future Outlook

The this compound scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can influence pharmacokinetic properties such as solubility and metabolic stability, while the defined stereochemistry of the amino and hydroxyl groups can be crucial for specific interactions with biological targets. The development of efficient and scalable syntheses for this and related aminotetrahydrofuranols continues to be an active area of research, driven by the demand for novel and effective therapeutics. As our understanding of molecular recognition in biological systems grows, the importance of well-defined chiral building blocks like this compound is set to increase, solidifying its place in the armamentarium of the medicinal chemist.

References

A Technical Guide to the Potential Biological Activities of the trans-4-Aminotetrahydrofuran-3-ol Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential biological activities associated with the trans-4-aminotetrahydrofuran-3-ol scaffold. The core molecule itself is primarily utilized as a chiral building block in medicinal chemistry. The biological activities, experimental protocols, and signaling pathways described herein are based on derivatives and structurally similar compounds that incorporate this or a related cyclic ether amine motif.

Executive Summary

This compound is a valuable chiral scaffold in drug discovery, offering a three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. While direct biological data on the core molecule is scarce, its structural motifs are integral to a variety of biologically active compounds. This guide explores the potential therapeutic applications of this scaffold by examining three distinct classes of derivatives: psychotropic agents, HIV-1 protease inhibitors, and ALK5 inhibitors. For each class, this document details the mechanism of action, quantitative biological data, relevant experimental protocols, and associated signaling pathways.

The this compound Scaffold: A Privileged Structure

The tetrahydrofuran ring is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties, including improved aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. The addition of amino and hydroxyl groups in a trans configuration on the tetrahydrofuran ring, as in this compound, provides stereochemically defined vectors for substitution, allowing for precise orientation of functional groups within a target's binding site. This chiral building block is therefore of significant interest for the synthesis of complex, sp³-rich molecules in drug discovery programs.

Potential Therapeutic Applications

Psychotropic Agents: Targeting Dopamine and Serotonin Receptors

Derivatives of the aminotetrahydrofuran scaffold have been investigated as potential broad-spectrum psychotropic agents, exhibiting affinities for key central nervous system (CNS) receptors.[1] These compounds show potential for the treatment of psychiatric disorders such as schizophrenia and depression.

| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Reference |

| (-)-1 | 1.8 | 0.5 | [1] |

| (-)-8d | 3.2 | 0.9 | [1] |

| (+)-8d | 4.5 | 1.2 | [1] |

This protocol determines the affinity of a test compound for a specific receptor.

-

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human dopamine D₂ or serotonin 5-HT₂ₐ receptors).

-

Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

The CAR test is a behavioral model used to predict the antipsychotic potential of a compound.[2][3][4]

-

Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock (unconditioned stimulus, US), and a source for an auditory or visual cue (conditioned stimulus, CS).

-

Training: An animal (typically a rat) is trained to associate the CS (e.g., a buzzer) with the subsequent US (foot shock). The animal learns to move to the other compartment upon hearing the CS to avoid the shock. This learned behavior is the conditioned avoidance response.

-

Drug Administration: The test compound is administered to the trained animals at various doses.

-

Testing: After a set pre-treatment time, the animals are placed in the shuttle box and presented with the CS. The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

-

Evaluation: Antipsychotic-like compounds are expected to suppress the conditioned avoidance response without impairing the escape response, indicating a specific effect on motivational processes rather than motor function.[3]

Antipsychotic effects are often mediated by the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Caption: Dopamine D₂ Receptor Antagonism Pathway.

Caption: Serotonin 5-HT₂ₐ Receptor Antagonism Pathway.

HIV-1 Protease Inhibitors

The bis-tetrahydrofuran (bis-THF) moiety is a key structural feature of the potent FDA-approved HIV-1 protease inhibitor, Darunavir.[5] This scaffold is designed to maximize interactions with the backbone of the protease active site, making it effective against drug-resistant viral strains.[6] The aminotetrahydrofuran-ol core represents a sub-structure of this important pharmacophore.

| Compound | HIV-1 Protease Kᵢ (nM) | Antiviral IC₅₀ (nM) | Reference |

| Darunavir | <0.005 | 1-5 | [7] |

| Inhibitor 4a | 0.4 | - | [6] |

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.[8]

-

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide containing a cleavage site for the protease flanked by a fluorescent donor and a quencher (FRET pair), assay buffer.

-

Reaction Setup: The test compound is pre-incubated with the HIV-1 protease in a microplate well.

-

Initiation: The reaction is initiated by adding the FRET substrate.

-

Measurement: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time in a kinetic read mode.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the reaction rates against inhibitor concentrations.

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.[9]

-

Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEM-SS) is used.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compound.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying the activity of reverse transcriptase in the culture supernatant, measuring the level of the viral p24 antigen by ELISA, or using a reporter cell line where viral infection leads to the expression of a quantifiable marker (e.g., luciferase or GFP).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC₅₀) is determined from the dose-response curve.

HIV-1 protease is essential for the viral life cycle, cleaving viral polyproteins into functional proteins required for viral maturation. Inhibitors block this process.

Caption: Mechanism of HIV-1 Protease Inhibition.

ALK5 Inhibitors: Targeting Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in fibrosis.[10][11] Activin-like kinase 5 (ALK5), the type I TGF-β receptor, is a key mediator in this pathway. Small molecule inhibitors of ALK5, some incorporating a tetrahydropyran scaffold (structurally similar to tetrahydrofuran), are being developed as potential treatments for fibrotic diseases.[12]

| Compound | ALK5 IC₅₀ (nM) | pSMAD2/3 Cellular IC₅₀ (nM) | Reference |

| GW-6604 | 140 | 500 | [13] |

| 12r | 2.5 | 15.6 | [12] |

This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during a phosphorylation reaction.[13][14]

-

Reagents: Recombinant human ALK5 kinase, a suitable peptide substrate, ATP, and the ADP-Glo™ assay kit.

-

Kinase Reaction: The ALK5 enzyme is incubated with the substrate, ATP, and various concentrations of the test inhibitor.

-

ADP Detection: After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP.

-

Luminescence Signal: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is proportional to the ADP produced and thus the kinase activity. The IC₅₀ value is determined from the inhibitor's dose-response curve.

This assay assesses the ability of a compound to inhibit TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.[13]

-

Cell Culture and Treatment: Cells (e.g., A549 human lung carcinoma cells) are serum-starved and then pre-treated with the test inhibitor for a defined period.

-

Stimulation: The cells are then stimulated with TGF-β1 to activate the ALK5 signaling pathway.

-

Cell Lysis: After stimulation, the cells are lysed to extract total protein.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3). The membrane is also probed for total SMAD2/3 and a loading control (e.g., GAPDH) for normalization.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of pSMAD2/3 to total SMAD2/3 is calculated. The IC₅₀ is determined by plotting the inhibition of SMAD2/3 phosphorylation against the compound concentration.

TGF-β signaling through ALK5 leads to the phosphorylation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis.

Caption: TGF-β/ALK5 Signaling Pathway in Fibrosis.

Conclusion

The this compound core is a versatile and valuable scaffold for the development of novel therapeutics. While not biologically active in isolation, its incorporation into larger molecules has led to potent modulators of diverse biological targets, including CNS receptors, viral proteases, and protein kinases. The examples of psychotropic agents, HIV-1 protease inhibitors, and ALK5 inhibitors highlight the potential for this chiral building block to contribute to the discovery of new medicines for a wide range of diseases. Further exploration of derivatives of this scaffold is a promising avenue for future drug discovery efforts.

References

- 1. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darunavir - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Synthesis of trans-4-Aminotetrahydrofuran-3-ol: An Essential Building Block for Drug Discovery

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminotetrahydrofuran-3-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its vicinal amino alcohol motif, embedded within a cyclic ether scaffold, is a key structural feature in numerous biologically active molecules. This document provides detailed protocols for the stereoselective synthesis of this compound, starting from readily available materials. Two primary synthetic routes are presented, leveraging either a diastereoselective conjugate addition or an epoxide ring-opening strategy, to afford the target compound with high stereochemical purity. This note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutics. The introduction of stereochemically defined functional groups onto this core structure allows for the fine-tuning of pharmacological properties. The this compound moiety, in particular, presents a 1,2-amino alcohol functionality with a specific spatial arrangement that can facilitate crucial interactions with biological targets. The development of robust and scalable synthetic routes to enantiomerically pure forms of this compound is therefore of significant interest to the pharmaceutical industry.

This application note details two effective strategies for the synthesis of this compound, providing step-by-step experimental protocols and summarizing key quantitative data.

Synthetic Strategies

Two principal retrosynthetic approaches for the preparation of this compound are outlined below. The first approach relies on the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated lactone, followed by reduction. The second, and more commonly employed, strategy involves the stereoselective ring-opening of a suitable epoxide intermediate.

Caption: Retrosynthetic analysis of this compound.

Route 1: Diastereoselective Conjugate Addition and Reduction

This synthetic route establishes the desired trans stereochemistry through a highly diastereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated butenolide. The resulting amino acid derivative is then reduced to the target amino alcohol.

Experimental Protocol

Step 1a: Synthesis of (3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid

This step involves the conjugate addition of a chiral lithium amide to but-2-en-4-olide.

-

Reagents and Materials:

-

(S)-N-benzyl-N-α-methylbenzylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

But-2-en-4-olide

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

-

-

Procedure:

-

To a solution of (S)-N-benzyl-N-α-methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of but-2-en-4-olide (1.0 eq) in anhydrous THF dropwise to the lithium amide solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography to yield the protected amino acid.

-

Step 1b: Reduction to (3R,4R)- (4-(dibenzylamino)tetrahydrofuran-3-yl)methanol

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

-

Reagents and Materials:

-

(3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate

-

Ethyl acetate

-

Sodium sulfate, anhydrous

-

-

Procedure:

-

To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the protected amino acid (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Stir the resulting suspension vigorously for 30 minutes, then add anhydrous sodium sulfate and continue stirring for another 15 minutes.

-

Filter the solid and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.

-

Step 1c: Deprotection to this compound

The benzyl protecting groups are removed by catalytic hydrogenation.

-

Reagents and Materials:

-

(3R,4R)-(4-(dibenzylamino)tetrahydrofuran-3-yl)methanol

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

To a solution of the protected amino alcohol (1.0 eq) in methanol, add palladium on carbon (10 mol %).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Quantitative Data

| Step | Product | Yield | Diastereomeric Excess | Enantiomeric Excess |

| 1a | (3R,4R)-4-(dibenzylamino)tetrahydrofuran-3-carboxylic acid | ~65% | >98% | >97% |

| 1b | (3R,4R)-(4-(dibenzylamino)tetrahydrofuran-3-yl)methanol | ~85% | - | - |

| 1c | This compound | >95% | - | - |

Route 2: Epoxide Ring-Opening

This approach utilizes the stereospecific ring-opening of a tetrahydrofuran epoxide with an azide nucleophile, followed by reduction to install the trans-amino alcohol functionality.

Caption: Workflow for the synthesis of this compound via an epoxide intermediate.

Experimental Protocol

Step 2a: Synthesis of Tetrahydrofuran-3,4-epoxide

2,3-Dihydrofuran is epoxidized using a peroxy acid.

-

Reagents and Materials:

-

2,3-Dihydrofuran

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution, saturated

-

Sodium sulfite solution, aqueous

-

Sodium sulfate, anhydrous

-

-

Procedure:

-

To a solution of 2,3-dihydrofuran (1.0 eq) in DCM at 0 °C, add m-CPBA (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution and aqueous sodium sulfite solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude epoxide.

-

Step 2b: Synthesis of trans-4-Azidotetrahydrofuran-3-ol

The epoxide is opened with sodium azide to give the trans-azido alcohol.

-

Reagents and Materials:

-

Tetrahydrofuran-3,4-epoxide

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol/Water mixture

-

Ethyl acetate

-

-

Procedure:

-

To a solution of the crude epoxide (1.0 eq) in a methanol/water mixture (e.g., 4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido alcohol.

-

Step 2c: Reduction to this compound

The azide is reduced to the primary amine via catalytic hydrogenation.

-

Reagents and Materials:

-

trans-4-Azidotetrahydrofuran-3-ol

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

To a solution of the crude azido alcohol (1.0 eq) in methanol, add palladium on carbon (10 mol %).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Quantitative Data

| Step | Product | Yield (over 2 steps from 2,3-dihydrofuran) |

| 2a & 2b | trans-4-Azidotetrahydrofuran-3-ol | ~70-80% |

| 2c | This compound | >95% |

Conclusion

The two synthetic routes outlined provide reliable and stereoselective methods for the preparation of this compound. The diastereoselective conjugate addition route offers excellent stereocontrol from an acyclic precursor, while the epoxide ring-opening strategy provides a more direct and often higher-yielding pathway from a cyclic starting material. The choice of route may depend on the availability of starting materials, scalability requirements, and the desired enantiomeric form of the final product. These protocols should enable researchers to access this important building block for the development of novel therapeutics.

Application Notes: Trans-4-Aminotetrahydrofuran-3-ol as a Versatile Building Block in Medicinal Chemistry for the Development of Janus Kinase (JAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trans-4-Aminotetrahydrofuran-3-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold with stereochemically defined amine and alcohol functionalities. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. Notably, this scaffold has emerged as a key component in the development of potent and selective Janus kinase (Kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and cancers. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of JAK inhibitors, including detailed experimental protocols and biological activity data.

Rationale for Use in JAK Inhibitors

The tetrahydrofuran ring of this compound provides a sp³-rich, three-dimensional structural element that can effectively probe the ATP-binding site of kinases. The trans relationship between the amino and hydroxyl groups offers a defined stereochemical presentation for introducing further diversity and optimizing interactions with the target protein. Specifically, the amino group serves as a convenient handle for elaboration into various heterocyclic systems, such as the tetrahydrofuro[3,2-c]pyridine core found in a number of potent JAK inhibitors. The hydroxyl group can be involved in hydrogen bonding interactions within the kinase hinge region or can be further functionalized to enhance potency and selectivity.

Application in the Synthesis of Tetrahydrofuro[3,2-c]pyridine Core of JAK Inhibitors

A key application of this compound is in the synthesis of the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold. This fused heterocyclic system has been identified as a privileged core for potent JAK inhibitors. The synthesis typically involves a multi-step sequence starting with the protection of the amino group of this compound, followed by a Pictet-Spengler reaction to construct the fused pyridine ring.

Biological Activity of Tetrahydrofuro[3,2-c]pyridine-Based JAK Inhibitors